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Compound of Interest

Compound Name: 2-Chloro-4-hydroxybenzaldehyde

CAS No.: 94650-94-9

Cat. No.: B1630457 Get Quote

An In-Depth Technical Guide for Pharmaceutical Development

Executive Summary
2-Chloro-4-hydroxybenzaldehyde (CAS: 56962-11-9) represents a distinct class of

trisubstituted benzene derivatives where the interplay between steric hindrance (2-Chloro) and

electronic "push-pull" dynamics (4-Hydroxy donor / 1-Formyl acceptor) defines its reactivity.

Unlike its isomer 3-chloro-4-hydroxybenzaldehyde, this molecule places the halogen adjacent

to the carbonyl center, introducing unique electrophilic vectors and steric constraints essential

for high-specificity ligand design in medicinal chemistry. This guide synthesizes its theoretical

electronic properties with field-proven isolation protocols.

Part 1: Molecular Architecture & Electronic Theory
1.1 Density Functional Theory (DFT) Insights
The reactivity of 2-Chloro-4-hydroxybenzaldehyde is governed by the antagonistic

relationship between its substituents.

The "Push-Pull" System: The hydroxyl group (-OH) at position 4 acts as a strong

-donor (+M effect), pushing electron density into the ring. The formyl group (-CHO) at
position 1 acts as a

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1630457?utm_src=pdf-interest
https://www.benchchem.com/product/b1630457?utm_src=pdf-body
https://www.benchchem.com/product/b1630457?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630457?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


-acceptor (-M effect). This creates a strong dipole moment along the C1-C4 axis, significantly
increasing the acidity of the phenolic proton compared to unsubstituted benzaldehyde.

The Ortho-Chloro Effect: The chlorine atom at position 2 exerts a negative inductive effect (-

I) on the carbonyl carbon, making the aldehyde highly electrophilic. However, it also

introduces steric bulk that protects the carbonyl from bulky nucleophiles, a property exploited

in regioselective Schiff base formation.

Frontier Molecular Orbitals (FMO):

HOMO (Highest Occupied Molecular Orbital): Primarily localized over the phenolic oxygen

and the aromatic ring

-system. This indicates the molecule's susceptibility to electrophilic attack (e.g., nitration)
will occur ortho to the hydroxyl group (position 3 or 5).

LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the carbonyl carbon and

the chlorine-bearing carbon. This confirms the aldehyde as the primary site for nucleophilic

addition.

1.2 Molecular Electrostatic Potential (MEP)
In the MEP surface, the region surrounding the carbonyl oxygen and phenolic oxygen exhibits

negative potential (red/yellow), serving as hydrogen bond acceptors. The region around the

aldehydic hydrogen and the hydroxyl proton exhibits positive potential (blue), acting as

hydrogen bond donors. This duality facilitates the formation of supramolecular "dimer-like"

structures in the solid state.

Part 2: Physicochemical Profile
The following data aggregates experimental values with predicted computational descriptors.
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Property Value / Description Context for Application

Molecular Formula C₇H₅ClO₂ MW: 156.57 g/mol

Appearance
Off-white to light yellow

crystalline solid

Color deepens upon

oxidation/light exposure.

Melting Point 145 - 148 °C

Sharp MP indicates high purity;

broad range suggests isomeric

contamination.

pKa (Phenolic) ~6.81 (Predicted)

More acidic than phenol (pKa

10) due to electron-

withdrawing CHO and Cl.

Solubility DMSO, Methanol, Chloroform

Sparingly soluble in water;

soluble in aqueous alkali

(phenoxide formation).

H-Bond Donors 1 (Phenolic OH)
Critical for receptor binding in

drug design.

H-Bond Acceptors 2 (C=O, -OH)
Facilitates chelation with metal

ions.

Part 3: Synthetic Pathways & Self-Validating Protocols
The synthesis of 2-Chloro-4-hydroxybenzaldehyde presents a regioselectivity challenge. The

most common industrial route involves the formylation of 3-chlorophenol.

3.1 The Regioselectivity Paradox
When subjecting 3-chlorophenol to formylation (e.g., Reimer-Tiemann), two isomers are

theoretically possible:

Ortho-attack (C2 or C6): Mechanistically favored by the coordination of the carbene to the

phenoxide oxygen.

Para-attack (C4): Sterically favored but mechanistically less probable in carbene reactions.
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Target Molecule: The target (2-Chloro-4-hydroxybenzaldehyde) requires formylation at the

C4 position of the 3-chlorophenol ring (para to the OH). This makes the standard Reimer-

Tiemann low-yielding (~16%) for this specific isomer, necessitating rigorous purification.

3.2 Protocol: Modified Formylation of 3-Chlorophenol
Rationale: This protocol uses a biphasic alkaline hydrolysis system to drive the reaction,

followed by a specific acidification step to precipitate the product.

Reagents:

3-Chlorophenol (1.0 eq)

Chloroform (CHCl₃) (2.0 eq)

Calcium Hydroxide / Sodium Carbonate (Excess base)

Solvent: Water / Dioxane

Step-by-Step Methodology:

Phenoxide Formation: Suspend 3-chlorophenol, calcium hydroxide, and sodium carbonate in

water.[1]

Validation: The solution should turn homogenous or slightly milky as the phenol

deprotonates.

Carbene Generation: Heat the mixture to reflux (approx. 90-100°C). Add chloroform

dropwise over 80 minutes.

Mechanism:[2][3][4][5] CHCl₃ reacts with base to form dichlorocarbene (:CCl₂), the active

electrophile.[2][6]

Control: Slow addition prevents "thermal runaway" and suppresses polymer formation.

Hydrolysis & Acidification: After 3 hours of reflux, cool to 0°C. Acidify with concentrated HCl

to pH 2.
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Why? The reaction produces the phenoxide salt.[5] Acidification protonates the oxygen,

rendering the organic product insoluble in water but soluble in organic extraction solvents.

Extraction & Purification (The Critical Step):

Extract with chloroform.[3][6]

Chromatography: The crude mixture contains the ortho isomer (major) and para isomer

(target). Use Silica Gel column chromatography.

Eluent: Start with Carbon Tetrachloride (non-polar) to remove tars, then Chloroform/Ethyl

Acetate (93:7) to elute the aldehyde.

Yield: Expect ~15-20%.
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Figure 1: Synthetic workflow illustrating the critical purification step required to isolate the para-

substituted target from the Reimer-Tiemann isomeric mixture.

Part 4: Reactivity & Pharmaceutical Applications[7][8][9]
The 2-chloro-4-hydroxybenzaldehyde scaffold is a versatile "molecular lego" block. Its dual

functionality allows for divergent synthesis pathways.
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4.1 Schiff Base Formation (Imine Synthesis)
The C1-aldehyde is highly reactive toward primary amines due to the electron-withdrawing

chlorine at C2.

Reaction: Aldehyde + R-NH₂

Imine (-CH=N-R) + H₂O.

Application: Synthesis of thiosemicarbazones, which exhibit potent antiviral and antitumor

activity. The 2-Cl group often enhances lipophilicity, improving membrane permeability of the

drug.

4.2 Knoevenagel Condensation
The aldehyde reacts with active methylene compounds (e.g., malononitrile) to form coumarin

derivatives.

Mechanism: Base-catalyzed deprotonation of the active methylene followed by nucleophilic

attack on the aldehyde.

Significance: This pathway is used to generate fluorescent probes and anticoagulants.

4.3 O-Alkylation (Ether Synthesis)
The C4-hydroxyl group, being relatively acidic (pKa ~6.8), can be selectively alkylated without

protecting the aldehyde, provided a weak base (K₂CO₃) is used.
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Figure 2: Divergent reactivity profile showing the three primary derivatization pathways for drug

discovery.

References
National Center for Biotechnology Information (2025).PubChem Compound Summary for

CID 185363, 2-Chloro-4-hydroxybenzaldehyde. Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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